REACTION_CXSMILES
|
[C:1]([O:11][CH3:12])(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].C(O)[CH2:14][OH:15].[CH3:17][OH:18]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[OH:15][CH2:14][CH2:12][O:11][C:1](=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH2:9][CH2:17][OH:18])=[O:7] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
174.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
198.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1-liter glass flask equipped with a stirrer
|
Type
|
DISTILLATION
|
Details
|
thermometer, gas inlet, and distillation outlet
|
Type
|
CUSTOM
|
Details
|
The mixture in the flask was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
reacted at this temperature for 1 hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC(CCCCC(=O)OCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |